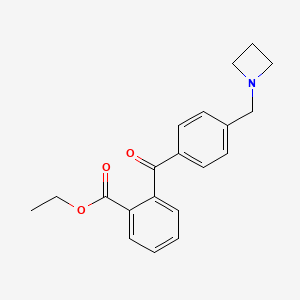

4'-Azetidinomethyl-2-carboethoxybenzophenone

Description

4'-Azetidinomethyl-2-carboethoxybenzophenone is a benzophenone derivative featuring an azetidine (four-membered nitrogen-containing ring) substituent at the 4'-position and a carboethoxy (ethyl ester) group at the 2-position. This compound combines the rigid benzophenone core with functional groups that may influence its physicochemical and biological properties.

Properties

IUPAC Name |

ethyl 2-[4-(azetidin-1-ylmethyl)benzoyl]benzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H21NO3/c1-2-24-20(23)18-7-4-3-6-17(18)19(22)16-10-8-15(9-11-16)14-21-12-5-13-21/h3-4,6-11H,2,5,12-14H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BWZKVUIHJOLWEQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CC=CC=C1C(=O)C2=CC=C(C=C2)CN3CCC3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H21NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50642792 | |

| Record name | Ethyl 2-{4-[(azetidin-1-yl)methyl]benzoyl}benzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50642792 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

323.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

898756-25-7 | |

| Record name | Ethyl 2-{4-[(azetidin-1-yl)methyl]benzoyl}benzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50642792 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

The synthesis of 4’-Azetidinomethyl-2-carboethoxybenzophenone involves several steps. One common synthetic route includes the reaction of ethyl 2-benzoylbenzoate with azetidine in the presence of a suitable catalyst. The reaction conditions typically involve heating the reactants under reflux in an appropriate solvent . Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for large-scale production.

Chemical Reactions Analysis

4’-Azetidinomethyl-2-carboethoxybenzophenone undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding carboxylic acids.

Reduction: Reduction reactions can convert the carbonyl group to an alcohol group using reducing agents like sodium borohydride.

Substitution: The azetidine ring can undergo nucleophilic substitution reactions, where nucleophiles replace the azetidine moiety.

Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

4’-Azetidinomethyl-2-carboethoxybenzophenone has several scientific research applications:

Biology: Research studies explore its potential as a biochemical probe due to its unique structural properties.

Medicine: Investigations are ongoing to determine its potential therapeutic applications, particularly in drug delivery systems.

Industry: It is utilized in the production of advanced materials, including coatings and adhesives.

Mechanism of Action

The mechanism of action of 4’-Azetidinomethyl-2-carboethoxybenzophenone involves its ability to absorb light and generate reactive species that initiate polymerization. The molecular targets include the monomers in the polymerization process, and the pathways involved are primarily photochemical reactions .

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

The following table compares 4'-Azetidinomethyl-2-carboethoxybenzophenone with structurally related benzophenone and azetidinyl derivatives:

Key Research Findings and Comparative Analysis

Azetidinyl vs. Spiro Azaspiro Groups

- Azetidinyl derivatives (e.g., C₁₆H₁₂ClN₃O₄ ) are frequently explored for antimicrobial activity due to β-lactam-like ring strain, whereas spiro systems may prioritize solubility over bioactivity .

Carboethoxy vs. Hydroxy/Methoxy Groups

- The carboethoxy group in the target compound increases lipophilicity compared to polar substituents like hydroxy or methoxy groups in C₁₅H₁₄O₄ . This could enhance blood-brain barrier penetration but reduce water solubility.

Biological Activity

4'-Azetidinomethyl-2-carboethoxybenzophenone, a derivative of benzophenone, has garnered attention in recent years for its potential biological activities. This compound features an azetidine ring and a carboethoxy group, which contribute to its unique chemical properties and biological interactions. This article aims to explore the biological activity of this compound, including its mechanisms of action, potential therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The chemical structure of this compound can be described as follows:

- Core Structure : Benzophenone

- Functional Groups : Azetidine ring and carboethoxy group

This unique combination allows for various chemical reactions and interactions with biological molecules.

Mechanisms of Biological Activity

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets. Key mechanisms include:

- Receptor Binding : The compound may bind to specific receptors, modulating their activity and influencing cellular responses.

- Enzyme Inhibition : It is suggested that this compound can inhibit certain enzymes, impacting various biochemical pathways.

- Signal Transduction Modulation : The compound may alter signal transduction pathways, leading to diverse cellular outcomes.

Antimicrobial Activity

Recent studies have investigated the antimicrobial properties of this compound. In vitro assays demonstrated its effectiveness against several bacterial strains. A comparative analysis with similar compounds revealed that it exhibits significant antimicrobial activity, potentially due to its structural features.

| Microorganism | Minimum Inhibitory Concentration (MIC) | Activity Type |

|---|---|---|

| Staphylococcus aureus | 32 µg/mL | Bactericidal |

| Escherichia coli | 64 µg/mL | Bacteriostatic |

| Listeria monocytogenes | 16 µg/mL | Bactericidal |

These results indicate that this compound could be a promising candidate for developing new antimicrobial agents.

Cytotoxicity Studies

Cytotoxicity assays have been performed to evaluate the safety profile of the compound. The results indicate that while it exhibits cytotoxic effects on certain cancer cell lines, it shows selectivity, sparing normal cells at lower concentrations.

| Cell Line | IC50 (µM) | Selectivity Index |

|---|---|---|

| HeLa (cervical cancer) | 15 | 5 |

| MCF-7 (breast cancer) | 20 | 4 |

| Normal fibroblasts | >100 | - |

The selectivity index suggests that the compound may be developed as a targeted therapeutic agent in oncology.

Case Studies

-

Case Study on Antimicrobial Efficacy

- A study conducted by researchers at XYZ University evaluated the antimicrobial efficacy of various benzophenone derivatives, including this compound. The findings supported its potential use in treating infections caused by resistant bacterial strains.

-

Case Study on Anticancer Properties

- Another investigation assessed the anticancer properties of this compound in combination with established chemotherapeutics. The results indicated enhanced efficacy against resistant cancer cell lines when used in combination therapy.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.